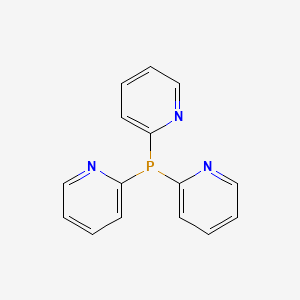

Tris(2-pyridyl)phosphine

概述

描述

Tris(2-pyridyl)phosphine is a versatile ligand that has garnered significant interest in coordination chemistry, catalysis, and material science. The compound features a phosphorus atom bonded to three 2-pyridyl groups, combining both “soft” (phosphorus) and “hard” (nitrogen) donor sites. This unique combination makes it an important ligand for designing catalysts, luminescent materials, and potential drugs .

作用机制

Target of Action

Tris(2-pyridyl)phosphine primarily targets pnictogen acceptors, such as arsenic and antimony . These elements play a crucial role in the formation of cationic complexes when interacting with the this compound ligand .

Mode of Action

The compound interacts with its targets through a process known as chloride ion abstraction. In the presence of the ligand, this process involves the use of TMSOTf to abstract chloride ions from AsCl3 . This results in the formation of [P(Pyr)3As][OTf]3, a trication that adopts a C3v symmetric cage structure . The reaction proceeds via the intermediate [P(Pyr)3AsCl][OTf]2, which undergoes chloride exchange to give [P(Pyr)3As][OTf]3 and [P(Pyr)3AsCl2][OTf] .

Biochemical Pathways

The compound’s ability to form cationic complexes with arsenic and antimony suggests that it may influence pathways involving these elements .

Result of Action

The interaction of this compound with its targets results in the formation of cationic complexes . These complexes have a C3v symmetric cage structure , indicating a significant change in the molecular configuration of the targets.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s ability to form cationic complexes is facilitated by the presence of TMSOTf . Additionally, the compound’s reaction with 2-bromopyridine and red phosphorus under microwave irradiation in a superbasic KOH/DMSO (H2O) suspension yields this compound . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other chemical agents.

生化分析

Biochemical Properties

Tris(2-pyridyl)phosphine has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a range of biochemical reactions .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner . This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are of significant interest . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: Tris(2-pyridyl)phosphine can be synthesized through various methods. One common approach involves the reaction of 2-pyridylmagnesium bromide with phosphorus trichloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires careful control of temperature and stoichiometry to ensure high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organophosphorus chemistry apply. Industrial synthesis would likely involve scalable reactions with optimized conditions for yield and purity, utilizing automated systems for reagent addition and product isolation .

化学反应分析

Types of Reactions: Tris(2-pyridyl)phosphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound oxide.

Substitution: It can participate in ligand substitution reactions, where it replaces other ligands in metal complexes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reactions often involve metal salts such as copper(II) hexafluoroacetylacetonate.

Major Products:

Oxidation: this compound oxide.

Substitution: Various metal complexes, depending on the metal salt used.

科学研究应用

Structural Characteristics

Tris(2-pyridyl)phosphine features a tripodal structure where three pyridyl groups are symmetrically arranged around a central phosphorus atom. This configuration allows for multiple coordination modes, including:

- Monodentate

- Bidentate

- Bridging

- Pincer-type coordination

The ability to adopt various geometries enhances its utility in forming stable complexes with transition metals and main group elements.

2.1. Complex Formation with Transition Metals

This compound forms stable complexes with transition metals, which have been extensively studied for their electronic properties and reactivity. For example, the synthesis of cationic complexes with arsenic and antimony has been reported, demonstrating the ligand's ability to stabilize high oxidation states ( ).

Table 1: Summary of Transition Metal Complexes with Py3P

| Metal | Complex Type | Notable Properties |

|---|---|---|

| Arsenic | [P(Pyr)3As][OTf]3 | C3v symmetric cage structure |

| Antimony | [P(Pyr)3SbF][OTf]2 | Exhibits nucleophilic behavior |

| Copper | [Cu(Py3P)2]2+ | Forms bis-scorpionate complexes |

| Manganese | [Mn(Py3P)2][Mn(hfac)3]2- | Characterized by X-ray diffraction |

Catalytic Applications

This compound has shown significant promise as a catalyst in various chemical reactions:

- Electrocatalysis : A Ru(II) complex supported by Py3P has been identified as an excellent electrocatalyst for water oxidation, outperforming traditional Ru catalysts ( ).

- Organic Synthesis : It serves as a catalyst in cross-coupling reactions and other organic transformations due to its ability to stabilize reactive intermediates.

3.1. Case Study: Water Oxidation

In a notable study, the Ru(II) complex Ru(N,N',N''-Py3P)(bpy)(OH2)2 was synthesized and tested for its catalytic activity in water oxidation reactions. The complex demonstrated high turnover numbers and stability under reaction conditions ( ).

Material Science Applications

This compound and its metal complexes have been explored for their luminescent properties, particularly in the development of materials for organic light-emitting diodes (OLEDs). The incorporation of Py3P into metal-organic frameworks (MOFs) has been investigated for gas storage and separation applications.

Table 2: Luminescent Properties of Py3P Complexes

| Complex Type | Emission Color | Quantum Yield |

|---|---|---|

| Cu(I)-Thiocyanate | Yellow to Red | High |

| Ru(II)-Scorpionate | Blue | Moderate |

相似化合物的比较

- Tris(2-pyridyl)phosphine oxide

- Tris(2-pyridyl)ethylphosphine

- Tris(2-pyridyl)ethylphosphine oxide

Uniqueness: this compound is unique due to its combination of “soft” and “hard” donor sites, which allows it to form stable complexes with a wide range of metal ions. This versatility makes it particularly valuable in catalysis and material science .

生物活性

Tris(2-pyridyl)phosphine (TPP), a tripodal phosphine ligand, has garnered attention in various fields due to its unique chemical properties and biological activities. This article delves into the biological activity of TPP, highlighting its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TPP is characterized by its tripodal structure, which allows it to coordinate with metal ions and other molecules effectively. Its chemical formula is , and it features three 2-pyridyl groups attached to a phosphorus atom. This configuration not only enhances its solubility but also facilitates diverse coordination chemistry.

Biological Activity Overview

- Enzyme Inhibition : TPP has been shown to interact with various enzymes, notably through non-enzymatic reactions that can lead to the inactivation of crucial biological cofactors like NAD(P)+. Research indicates that TPP can form covalent adducts with NAD+, affecting its functionality and potentially inhibiting enzyme activity .

- Antioxidant Properties : The reducing capabilities of TPP make it a potential candidate for antioxidant applications. It has been observed to participate in redox reactions that may protect cells from oxidative stress .

- Metal Ion Coordination : TPP's ability to form stable complexes with metal ions enhances its biological relevance, particularly in the context of metalloproteins and metalloenzymes. This property is crucial for understanding its role in biological systems where metal ions are essential .

Case Study 1: Interaction with NAD(P)+

A study explored the interaction between TPP and NAD(P)+, revealing that TPP can significantly impact the activity of enzymes reliant on these cofactors. The reaction between TPP and NAD+ was characterized using NMR spectroscopy, demonstrating the formation of a reversible covalent adduct. This reaction was rapid and occurred at physiological pH, suggesting potential implications for metabolic processes .

Case Study 2: Antioxidant Activity

Research has highlighted the antioxidant properties of TPP, where it was shown to reduce oxidative stress in cellular models. In vitro assays indicated that TPP could scavenge free radicals effectively, making it a candidate for therapeutic applications in diseases associated with oxidative damage .

Table 1: Summary of Biological Activities of this compound

属性

IUPAC Name |

tripyridin-2-ylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N3P/c1-4-10-16-13(7-1)19(14-8-2-5-11-17-14)15-9-3-6-12-18-15/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSMXGPRCFQXSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)P(C2=CC=CC=N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453969 | |

| Record name | Pyridine, 2,2',2''-phosphinidynetris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26437-48-9 | |

| Record name | Pyridine, 2,2',2''-phosphinidynetris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2''-Phosphinetriyltripyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tris(2-pyridyl)phosphine?

A1: this compound has a molecular formula of C₁₅H₁₂N₃P and a molecular weight of 265.3 g/mol. []

Q2: How does the structure of this compound influence its coordination behavior?

A2: this compound features a central phosphorus atom bonded to three 2-pyridyl groups. This arrangement creates a "scorpionate" ligand, capable of both P-monodentate and P,N,N'-tridentate coordination modes depending on the metal center and reaction conditions. [, , , , , ]

Q3: What spectroscopic techniques are commonly used to characterize this compound and its complexes?

A3: Common techniques include:

- NMR spectroscopy: ¹H, ¹³C{¹H}, and ³¹P{¹H} NMR are invaluable for structural elucidation, especially for characterizing isomers and dynamic processes in solution. []

- IR Spectroscopy: Provides information about the presence of functional groups, particularly useful for analyzing carbonyl complexes and studying metal-ligand interactions. [, , , ]

- X-ray crystallography: Used to determine the solid-state structures of this compound complexes, offering insights into coordination geometries and intermolecular interactions. [, , , , , , ]

Q4: How does the phosphorus lone pair in this compound contribute to its reactivity?

A4: The phosphorus lone pair in this compound makes it a strong σ-donor ligand, readily forming complexes with transition metals. DFT calculations suggest that despite the formal +3 charge in some complexes like [P(Pyr)₃As]³⁺, the phosphorus lone pair retains significant electron density, indicating potential nucleophilic behavior. [, ]

Q5: What are some examples of metal complexes formed with this compound?

A5: this compound forms complexes with a wide range of transition metals, including Ru, Rh, Cu, Au, Ag, Mn, Co, Ni, Mo, W, Re, and Tc. These complexes vary in their structures and properties, showcasing the versatility of this ligand. [, , , , , , , , , , , , , , , , ]

Q6: How does this compound facilitate P-C bond cleavage reactions?

A6: Research suggests that the coordination of this compound to metal centers like ruthenium can activate P-C bonds, particularly P-aryl and P-pyridyl bonds, leading to their cleavage under mild conditions. The exact mechanism remains to be fully elucidated. [, ]

Q7: What catalytic applications of this compound complexes have been explored?

A7: Notable examples include: * Hydroformylation: Rhodium complexes with this compound have shown activity in the hydroformylation of alkenes, converting them to aldehydes. [] * Carbonylation: Palladium complexes with this compound have demonstrated catalytic activity in the carbonylation of alcohols, illustrating potential for applications in organic synthesis. [] * Water oxidation: Ruthenium complexes of this compound oxide exhibit rapid water oxidation electrocatalysis, highlighting potential in sustainable energy research. [] * Ethylene Polymerization: Iron(II) and cobalt(II) complexes with this compound have been studied for their potential as catalysts in ethylene polymerization. []

Q8: What are some interesting reactions of this compound with organic molecules?

A8: this compound exhibits intriguing reactivity with certain organic molecules, leading to the formation of unique heterocyclic compounds:

- Reaction with Electrophiles: Reactions with benzeneselenenyl chloride, arenesulfenyl chlorides, and arenesulfinyl chlorides in the presence of this compound oxides can yield various 5-substituted 2,2′-bipyridyl derivatives. [, ]

- Addition to Cyanopropargylic Alcohols: In water, the addition of this compound to tertiary cyanopropargylic alcohols triggers P-C bond cleavage and oxygen insertion, resulting in the formation of (E)-cyanoallyldipyridylphosphinates. []

- Reaction with Electron-Deficient Alkynes: Reactions with electron-deficient alkynes in water yield (E)-pyridylvinylphosphine oxides, demonstrating stereoselective control in the product formation. [, ]

Q9: What are some challenges in synthesizing and handling this compound?

A9: While various synthetic routes exist, challenges include:

- Air Sensitivity: this compound is air-sensitive and can oxidize to the corresponding phosphine oxide. Handling under inert atmosphere is often required. []

- Formation of Byproducts: Traditional synthetic methods can lead to the formation of primary and secondary pyridylphosphines as byproducts, necessitating careful purification. []

Q10: How has microwave-assisted synthesis improved the preparation of this compound?

A10: Microwave irradiation has enabled a more straightforward and efficient synthesis of this compound directly from 2-bromopyridine and red phosphorus, potentially simplifying large-scale production. []

Q11: What makes certain metal complexes of this compound luminescent?

A11: The combination of this compound and its oxide with metal ions like Cu(I), Au(I), and Ag(I) can create luminescent complexes. The observed luminescence often originates from metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) excited states within these complexes. [, , , , ]

Q12: How does the nature of the halogen atom influence luminescence in Cu(I) halide complexes of this compound?

A12: In [Cu₂(Py₃P)₂X₂] complexes (X = Cl, Br, I), the halogen atom significantly affects the balance between thermally activated delayed fluorescence (TADF) and phosphorescence. As the halogen atom changes from Cl to Br to I, the energy gap between the singlet and triplet excited states decreases, favoring TADF and suppressing phosphorescence. []

Q13: What is unique about the luminescent behavior of heterobimetallic Au(I)-Cu(I) coordination polymers incorporating this compound?

A13: In these polymers, "long-distance" electronic transitions involving the alkynyl and this compound ligands can occur over distances exceeding 1 nm. This demonstrates the potential for designing materials with tailored photophysical properties by strategically combining different metal centers and ligands. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。